molecular formula C30H21P B1296259 Tri-1-naphthylphosphine CAS No. 3411-48-1

Tri-1-naphthylphosphine

Cat. No.: B1296259
CAS No.: 3411-48-1
M. Wt: 412.5 g/mol
InChI Key: DMEUUKUNSVFYAA-UHFFFAOYSA-N
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Description

Tri-1-naphthylphosphine is a useful research compound. Its molecular formula is C30H21P and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115015. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Tri(1-naphthyl)phosphine, also known as Tri(naphthalen-1-yl)phosphine or Tri-1-naphthylphosphine, primarily targets the catalytic processes in chemical reactions . It acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex .

Mode of Action

Tri(1-naphthyl)phosphine interacts with its targets by acting as a catalyst in various chemical reactions . It shows a higher catalytic activity compared to other phosphine complexes . Its mode of action is primarily through its role as a ligand in these reactions .

Biochemical Pathways

Tri(1-naphthyl)phosphine affects several biochemical pathways. It is involved in various coupling reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds .

Pharmacokinetics

It’s important to note that as a catalyst, it facilitates chemical reactions without being consumed, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of Tri(1-naphthyl)phosphine’s action are primarily seen in its ability to facilitate various chemical reactions. For instance, it has been used in the synthesis of aryl acetylenes by Sonogashira coupling of aryl iodides with terminal alkynes .

Action Environment

The action, efficacy, and stability of Tri(1-naphthyl)phosphine can be influenced by environmental factors. Spillage is unlikely to penetrate soil, suggesting that it remains relatively stable in the environment .

Properties

IUPAC Name

trinaphthalen-1-ylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21P/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEUUKUNSVFYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297265
Record name Tri-1-naphthylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3411-48-1
Record name 3411-48-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tri-1-naphthylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-1-naphthylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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